



Application Notes & Protocols: 306-N16B for Cas9 mRNA Codelivery

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable cationic lipid **306-N16B** is a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of genetic material.[1][2][3] These LNPs have demonstrated a significant tropism for the lungs, particularly endothelial cells, following intravenous administration.[1][2][3][4][5] This characteristic makes **306-N16B** a promising vehicle for the in vivo codelivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA), enabling targeted genome editing in lung tissues.[4][5][6][7] These application notes provide a detailed overview and experimental protocols for the use of **306-N16B** in CRISPR-Cas9 applications.

While **306-N16B** LNPs show high efficacy in lung-specific delivery of a single mRNA, it has been observed that the co-delivery of the larger Cas9 mRNA and sgRNA may result in reduced tissue selectivity, with some expression also detected in the liver.[4][6][7]

Quantitative Data Summary

For effective comparison, the following tables summarize the key quantitative data from referenced experiments utilizing **306-N16B** for mRNA delivery.

Table 1: Lipid Nanoparticle (LNP) Formulation and Physicochemical Properties



Component	Molar Ratio (%)	Function
306-N16B	50	lonizable cationic lipid; facilitates nucleic acid encapsulation and lung targeting.
Cholesterol	38.5	Helper lipid; stabilizes the LNP structure.
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)	10	Helper lipid; contributes to LNP stability and fluidity.
DMG-PEG2000	1.5	PEGylated lipid; prevents aggregation and prolongs circulation time.

Table 2: In Vivo Experimental Parameters and Efficacy

Parameter	Value/Description
Animal Model	Ai14 transgenic mice
Cargo	Cas9 mRNA and sgLoxP
Total RNA Dose	1.67 mg/kg
Cas9 mRNA:sgLoxP Weight Ratio	1:1.2
Administration Route	Intravenous (tail vein injection)
Primary Target Organ	Lungs
Observed Off-Target Organ	Liver (weak signal)
Analysis Timepoint	7 days post-injection

Experimental Protocols

The following protocols provide a detailed methodology for the formulation of **306-N16B** LNPs, their characterization, and in vivo application for Cas9 mRNA and sgRNA codelivery.



Protocol 1: Formulation of 306-N16B Lipid Nanoparticles

This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

Materials:

- 306-N16B
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Lipid Stock Preparation:
 - Dissolve 306-N16B, cholesterol, DOPC, and DMG-PEG2000 in ethanol at the desired molar ratios (50:38.5:10:1.5). The final total lipid concentration in the ethanolic phase should be between 10-20 mM.
- Nucleic Acid Preparation:
 - Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration.
 Ensure a final weight ratio of Cas9 mRNA to sgRNA of 1:1.2.



Microfluidic Mixing:

- Set the flow rate ratio of the aqueous phase (nucleic acids in citrate buffer) to the organic phase (lipids in ethanol) to 3:1.
- Pump the two solutions through the microfluidic device to induce self-assembly of the LNPs.

Dialysis:

- Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and unencapsulated nucleic acids. Change the PBS buffer at least twice during dialysis.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of 306-N16B LNPs

This protocol outlines the standard procedures for characterizing the physicochemical properties of the formulated LNPs.

Materials:

- 306-N16B LNP formulation
- · Deionized water
- PBS
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer
- · RiboGreen assay kit



Triton X-100

Procedure:

- Size and Polydispersity Index (PDI) Measurement:
 - Dilute an aliquot of the LNP suspension in PBS.
 - Measure the hydrodynamic diameter and PDI using a DLS instrument.
- Zeta Potential Measurement:
 - Dilute an aliquot of the LNP suspension in deionized water.
 - Measure the surface charge using a zeta potential analyzer.
- Encapsulation Efficiency:
 - Use a RiboGreen assay to determine the amount of encapsulated mRNA.
 - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).
 - The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis -Fluorescence before lysis) / Fluorescence after lysis) * 100%.

Protocol 3: In Vivo Codelivery of Cas9 mRNA and sgRNA

This protocol describes the intravenous administration of **306-N16B** LNPs to mice for in vivo genome editing.

Materials:

- 306-N16B LNPs encapsulating Cas9 mRNA and sgRNA
- Ai14 transgenic mice
- Sterile PBS



· Insulin syringes

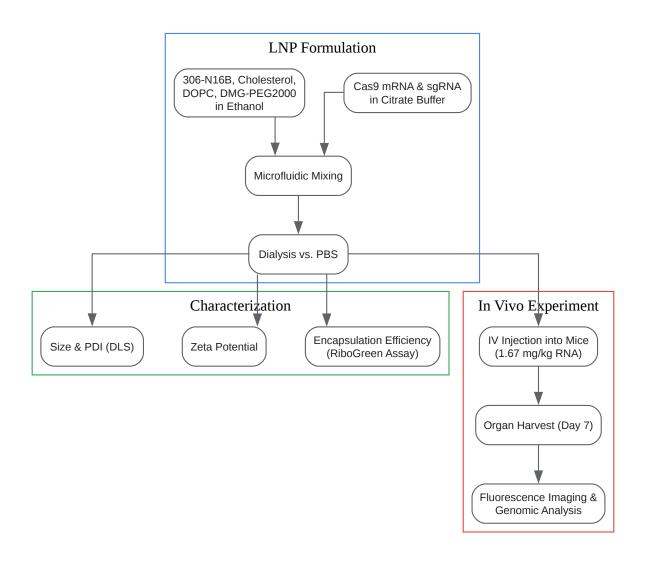
Procedure:

- Animal Handling:
 - Acclimatize Ai14 transgenic mice for at least one week before the experiment.
- Dose Preparation:
 - Dilute the LNP formulation in sterile PBS to achieve a final total RNA concentration that allows for a dosage of 1.67 mg/kg in a total injection volume of approximately 100-200 μL.
- Intravenous Injection:
 - Administer the prepared LNP solution to the mice via tail vein injection.
- · Monitoring and Analysis:
 - Monitor the health of the mice daily.
 - At 7 days post-injection, euthanize the mice and harvest organs (lungs, liver, spleen, heart, kidneys) for analysis.
- Analysis of Gene Editing:
 - For Ai14 mice, the expression of tdTomato can be visualized by fluorescence imaging of the harvested organs.
 - Further quantification of gene editing can be performed by isolating genomic DNA from the tissues and using techniques such as T7 endonuclease I assay or next-generation sequencing.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed cellular uptake and endosomal escape pathway of **306-N16B** LNPs.

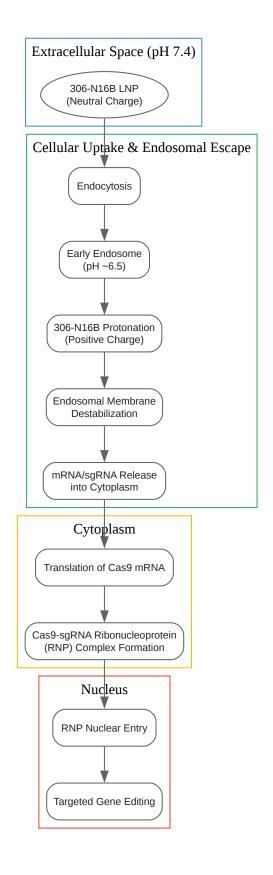




Click to download full resolution via product page

Caption: Experimental workflow for **306-N16B** LNP formulation, characterization, and in vivo application.





Click to download full resolution via product page

Caption: Proposed mechanism of cellular uptake and action for 306-N16B LNPs.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. 306-N16B Echelon Biosciences [echelon-inc.com]
- 3. 306-N16B, 2803699-70-7 | BroadPharm [broadpharm.com]
- 4. pnas.org [pnas.org]
- 5. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: 306-N16B for Cas9 mRNA Codelivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857174#how-to-use-306-n16b-for-cas9-mrna-codelivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com